molecular formula C4H4FN3O2 B6227038 6-amino-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 21615-11-2

6-amino-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B6227038
CAS No.: 21615-11-2
M. Wt: 145.1
InChI Key:
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Description

6-amino-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-fluorouracil with ammonia in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

6-amino-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperature, pressure, and pH to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .

Scientific Research Applications

6-amino-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the nature of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

Uniqueness

What sets 6-amino-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione apart is its unique combination of amino and fluoro substituents, which can impart distinct chemical and biological properties. This makes it a valuable compound for developing new materials and pharmaceutical agents .

Properties

CAS No.

21615-11-2

Molecular Formula

C4H4FN3O2

Molecular Weight

145.1

Purity

95

Origin of Product

United States

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